4-Chloro-3'-ethoxy-biphenyl-2-ylamine
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Overview
Description
4-Chloro-3’-ethoxy-biphenyl-2-ylamine is an organic compound with the molecular formula C14H14ClNO It is a biphenyl derivative, characterized by the presence of a chloro group at the 4-position, an ethoxy group at the 3’-position, and an amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3’-ethoxy-biphenyl-2-ylamine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-3’-ethoxy-biphenyl-2-ylamine may involve large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and reagents, along with controlled reaction parameters, is crucial for the successful industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3’-ethoxy-biphenyl-2-ylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding nitro compounds or reduced to form amines with different oxidation states.
Electrophilic Aromatic Substitution: The biphenyl core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as hydroxide ions or alkoxide ions are used.
Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or hydrogen peroxide are employed.
Reducing Agents: For reduction reactions, reagents such as lithium aluminum hydride or sodium borohydride are utilized.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloro group can yield various substituted biphenyl derivatives, while oxidation of the amine group can produce nitro compounds.
Scientific Research Applications
4-Chloro-3’-ethoxy-biphenyl-2-ylamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of fluorescent dyes for labeling biological molecules.
Industry: The compound is used in the production of polymers and high-performance materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3’-ethoxy-biphenyl-2-ylamine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the biphenyl core can participate in π-π interactions with aromatic residues in proteins, affecting their activity and stability .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Chloro-3’-ethoxy-biphenyl-2-ylamine include:
- 4-Chloro-biphenyl-2-ylamine
- 4-Ethoxy-biphenyl-2-ylamine
- 4-Chloro-3’-methoxy-biphenyl-2-ylamine
Uniqueness
4-Chloro-3’-ethoxy-biphenyl-2-ylamine is unique due to the combination of its chloro, ethoxy, and amine functional groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C14H14ClNO |
---|---|
Molecular Weight |
247.72 g/mol |
IUPAC Name |
5-chloro-2-(3-ethoxyphenyl)aniline |
InChI |
InChI=1S/C14H14ClNO/c1-2-17-12-5-3-4-10(8-12)13-7-6-11(15)9-14(13)16/h3-9H,2,16H2,1H3 |
InChI Key |
PTSBGVNBKUIHHK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=C(C=C(C=C2)Cl)N |
Origin of Product |
United States |
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